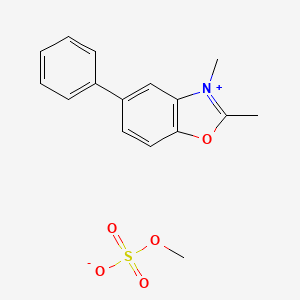

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate and related compounds involves several key reactions and methods. One approach to synthesizing related compounds involves the reaction between ethyl 2-Z-phenylhydrazono-3-oxo-butanoate and S-methyldithio-carbazate, leading to compounds with specific structural features determined by X-ray diffraction (Wu, 2014). Additionally, compounds like ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate have been prepared regio- and stereo-specifically from ethyl 4,4,4-trifluoro-2-butynote, showcasing the versatility in the synthesis of trifluoromethyl-substituted compounds (Qing & Zhang, 1997).

Molecular Structure Analysis

The molecular structure of compounds like ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed aspects of their crystal structure, including cell parameters and the construction of one-dimensional parallel structures through hydrogen bonding and weak p-π interactions (Wu, 2014).

Chemical Reactions and Properties

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate participates in various chemical reactions, including regio- and stereo-specific preparations that lead to derivatives with trifluoromethyl groups (Qing & Zhang, 1997). These reactions are crucial for the synthesis of a wide range of compounds with potential applications in different fields.

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and molecular geometry, are crucial for understanding their behavior and potential applications. While specific data on the physical properties of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate were not found in the provided papers, the structural analysis through X-ray diffraction provides insights into their solid-state characteristics (Wu, 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and interaction with various reagents, underpin their utility in synthesis and other chemical processes. For instance, the synthesis of related compounds showcases the diverse reactivity of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate derivatives, enabling the development of complex molecules for further studies and applications (Qing & Zhang, 1997).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research indicates that ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate and its related compounds serve as precursors in synthesizing a wide range of heterocyclic compounds. These include the synthesis of pyrazolones, quinolines, and isoxazoles, which are critical in developing pharmaceuticals, agrochemicals, and organic materials. For instance, the compound has been utilized in intramolecular cyclization reactions to generate trifluoromethyl quinoline derivatives, highlighting its role in constructing complex heterocyclic frameworks with potential biological activity (Darehkordi et al., 2018).

Structural and Crystallographic Analysis

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate derivatives have also been the subject of structural and crystallographic studies, providing insights into their molecular configurations and interactions. For example, X-ray diffraction analyses have been used to determine the crystal structures of these compounds, aiding in understanding their chemical reactivity and physical properties. Such studies are foundational for designing molecules with specific characteristics and functionalities (P. Wu, 2014).

Advanced Organic Synthesis Techniques

Moreover, these compounds are instrumental in developing advanced organic synthesis techniques. They have been used in reactions such as Suzuki-type cross-coupling, highlighting their utility in forming carbon-carbon bonds, a fundamental step in organic synthesis. This application is crucial for synthesizing various organic compounds, including pharmaceuticals and polymers, demonstrating the versatility of ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate in synthetic organic chemistry (Pan et al., 2002).

Antimicrobial Applications

Additionally, some studies have explored the antimicrobial potential of compounds synthesized from ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate, indicating their relevance in medicinal chemistry. These compounds have shown promising antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Sarvaiya et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .

Biochemical Pathways

Related compounds have been implicated in the modulation of potassium channels and gaba-t antagonists , suggesting potential involvement in neuronal signaling pathways.

Result of Action

Related compounds have been used in the synthesis of pharmaceuticals, suggesting potential therapeutic applications .

Orientations Futures

Propriétés

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVOIMFLWUOHS-VRMCWJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate | |

CAS RN |

1494-98-0 |

Source

|

| Record name | NSC22085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[N-[2-methoxy-2-oxo-1-(phenylmethyl)ethyl]-D-phenylalanyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)